molecular formula C15H13N5O2 B12401807 Xanthine oxidase-IN-4

Xanthine oxidase-IN-4

Cat. No.: B12401807
M. Wt: 295.30 g/mol
InChI Key: LBJXVRNULAGYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine oxidase-IN-4 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Xanthine oxidase inhibitors, including this compound, are therefore of significant interest in the treatment of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Xanthine oxidase-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Xanthine oxidase-IN-4 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the oxidation of hypoxanthine and xanthine to uric acid. This inhibition reduces the production of uric acid and alleviates conditions associated with hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthine oxidase-IN-4 is unique in its specific structural features and binding interactions with xanthine oxidase. Compared to other inhibitors, it may offer advantages in terms of potency, selectivity, and reduced side effects. Its unique chemical structure allows for distinct interactions with the enzyme, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)

InChI Key

LBJXVRNULAGYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N

Origin of Product

United States

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